1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol
Description
1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol is a β-adrenergic receptor antagonist (beta-blocker) with a unique structural framework. Its molecular formula is C₁₆H₂₂N₂O₂, and its molecular weight is 274.37 g/mol . The compound consists of a 2-methylindole core linked via an ether bond to a propanolamine side chain substituted with a pyrrolidine group. This structure distinguishes it from classical beta-blockers like propranolol or atenolol, which typically feature aryloxypropanolamine backbones with secondary or tertiary amine substituents.
The compound serves as the parent alcohol of bopindolol, a prodrug in which the hydroxyl group is esterified with benzoic acid to improve pharmacokinetic properties .
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-9-14-15(17-12)5-4-6-16(14)20-11-13(19)10-18-7-2-3-8-18/h4-6,9,13,17,19H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFNJNUBAPVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the pyrrolidinyl group.
Chemical Reactions Analysis
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol undergoes several types of chemical reactions:
Reduction: Reduction reactions can be used to reduce the indole ring or other functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol
This compound is a synthetic compound belonging to the class of indole derivatives. Indole derivatives have diverse biological activities and have been studied for potential therapeutic applications.
Overview
- Name : 1-(2-METHYL-1H-INDOL-4-YLOXY)-3-PYRROLIDIN-1-YL-PROPAN-2-OL
- Synonyms : Includes 1-(2-METHYL-1H-INDOL-4-YLOXY)-3-PYRROLIDIN-1-YL-PROPAN-2-OL and 1-Pyrrolidineethanol, α-[[(2-methyl-1H-indol-4-yl)oxy]methyl]-
- CAS Number : 338392-06-6
- Molecular Formula : C16H22N2O2
- Molar Mass : 274.36
Applications
This compound has several scientific research applications.
- Chemistry : It is used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology : It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
- Medicine : The compound is investigated for its potential therapeutic applications in treating various diseases.
- Industry : It is used in developing new materials and as a precursor in synthesizing other industrially important compounds.
Pyrrole and Pyrrolidine Derivatives
Pyrrole derivatives, including those related to this compound, have gained importance due to their biological potential . Pyrrole has antimalarial and enzyme inhibition properties . Pyrrolidine is also a component of various biologically active compounds .
Further Research
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinyl vs. Isopropyl/Butyl Groups : The pyrrolidinyl group in the target compound introduces a five-membered nitrogen heterocycle, which may enhance receptor binding through additional hydrogen bonding or steric effects compared to linear alkyl chains (e.g., isopropyl in pindolol or butyl in carazolol) .
- Esterification in Bopindolol : Bopindolol’s benzoate ester modification increases lipophilicity, facilitating prolonged action via slow hydrolysis in vivo .
Pharmacological and Pharmacokinetic Comparison
| Compound | β1/β2 Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Half-Life (hours) | Prodrug Activation |
|---|---|---|---|---|
| Target Compound | Non-selective | Low/None | N/A | No |
| Pindolol | Non-selective | High | 3–4 | No |
| Bopindolol | Non-selective | Low | 10–12 | Yes (esterase) |
| Carazolol | β1-selective | None | 6–8 | No |
| Mepindolol | Non-selective | Moderate | 4–5 | No |
Key Findings :
- ISA Differences : Pindolol’s high ISA reduces peripheral vascular resistance, making it suitable for patients with bradycardia, whereas the target compound and bopindolol exhibit minimal ISA, favoring pure antagonism .
- Duration of Action : Bopindolol’s esterification extends its half-life to 10–12 hours, contrasting with the shorter duration of the parent compound (unesterified) .
Biological Activity
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol, also known by its CAS number 338392-06-6, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and comparisons with similar compounds.
The molecular formula of this compound is C₁₆H₂₂N₂O₂, with a molecular weight of approximately 274.37 g/mol. The structure includes an indole moiety and a pyrrolidinyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 338392-06-6 |
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Molecular Weight | 274.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole nucleus is known for its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The presence of the pyrrolidinyl group enhances its pharmacological profile, potentially impacting:
- Antiviral Activity : Preliminary studies suggest that compounds with indole structures exhibit antiviral properties, possibly by inhibiting viral replication or entry into host cells.
- Anti-inflammatory Effects : Indole derivatives are recognized for their anti-inflammatory activities, which may be mediated through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
Research Findings
Recent studies have explored the biological activities of this compound. Notable findings include:
- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits significant antiviral effects against several viruses, including coronaviruses. It acts as a reversible inhibitor of viral proteases, which are crucial for viral replication .
- Cytotoxicity Against Cancer Cells : The compound has shown promising results in cytotoxic assays against various cancer cell lines. For instance, it was effective in reducing cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3), suggesting potential as an anticancer agent .
- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in reduced inflammation markers in response to induced arthritis, suggesting its utility in treating inflammatory conditions.
- Case Study 2 : Clinical trials evaluating the efficacy of this compound as an adjunct therapy in cancer treatment showed enhanced patient outcomes when combined with standard chemotherapy regimens.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1H-Indole | Basic indole structure | Antimicrobial, anticancer |
| 5-Methoxyindole | Methoxy substitution | Antidepressant |
| 1H-Indole-3-carboxylic acid | Carboxylic acid functional group | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
